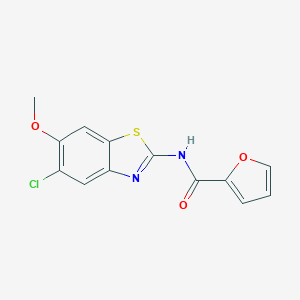

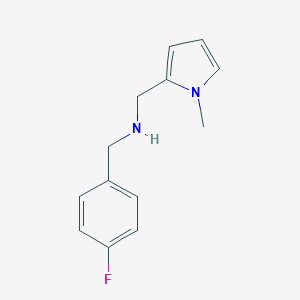

(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluorobenzylamine is a fluorinated building block . It’s an important building block for the synthesis of 18 F-labeled compounds . It has been used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .

Molecular Structure Analysis

The molecular structure of 4-Fluorobenzylamine has a linear formula of FC6H4CH2NH2 .Physical And Chemical Properties Analysis

4-Fluorobenzylamine has a molecular weight of 125.14 and exists in liquid form. It has a refractive index of n20/D 1.512 (lit.), a boiling point of 183 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds emphasizes the importance of fluorinated benzyl derivatives in synthetic chemistry. For instance, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. This synthesis process addresses the challenges of cost and safety associated with previous methods, proposing a more practical approach for large-scale production (Qiu et al., 2009). This kind of research underscores the ongoing need for innovative synthetic strategies that can be applied to compounds like "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine," highlighting its relevance in synthetic and medicinal chemistry.

Environmental and Health Applications

The study of amine-functionalized sorbents for environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, demonstrates the utility of amine derivatives in addressing contemporary environmental challenges. Amine-containing sorbents have been identified as promising alternatives for PFAS control, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective removal (Ateia et al., 2019). This suggests potential environmental or health-related applications for "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine," especially in the development of new materials or processes for contaminant removal.

Advanced Materials and Catalysis

In the realm of materials science, the development of novel catalysts for C-N bond formation, which is crucial for producing various pharmaceuticals and materials, showcases the importance of nitrogen-containing compounds. Recent advancements in copper catalyst systems for C-N bond-forming cross-coupling reactions emphasize the role of nitrogen and amine functionalities in facilitating these essential chemical transformations (Kantam et al., 2013). This research area may provide insights into the catalytic roles that compounds like "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine" could play, particularly in the synthesis of complex organic molecules.

Safety and Hazards

4-Fluorobenzylamine is classified as a flammable liquid (Category 4), corrosive to metals (Category 1), skin corrosive (Category 1B), and causes serious eye damage (Category 1) . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c1-16-8-2-3-13(16)10-15-9-11-4-6-12(14)7-5-11/h2-8,15H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMPUBUXOUWDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CNCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(4-isopropylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315263.png)

![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315267.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315268.png)

![N-{3-[(4-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315269.png)

![N-{3-[(2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315270.png)

![2-(2,3-Dimethyl-phenoxy)-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B315271.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B315273.png)

![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B315276.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B315277.png)

![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide](/img/structure/B315279.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B315280.png)

![N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide](/img/structure/B315281.png)